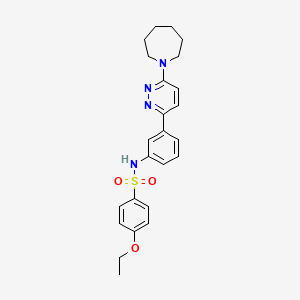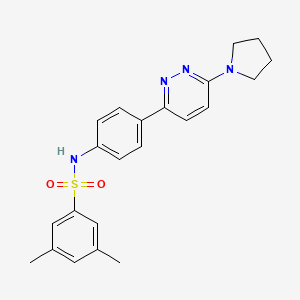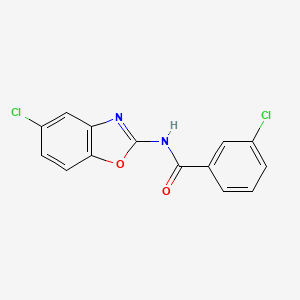
3-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide: is a chemical compound with the following structural formula:
C14H8Cl2N2O2
. It belongs to the class of benzenesulfonamides, which are organic compounds containing a sulfonamide group linked to a benzene ring . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.Analyse Chemischer Reaktionen
Types of Reactions::
Substitution Reactions: Given its chlorinated benzene ring, 3-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide may undergo nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: Depending on the functional groups, it could participate in redox processes.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in alcoholic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and substituents present. Further experimental data is needed to ascertain the major products.
Wissenschaftliche Forschungsanwendungen
Chemistry: It could serve as a building block for more complex molecules.
Biology and Medicine: Investigate its biological activity, potential drug-like properties, or interactions with biological targets.
Industry: Explore its use in materials science, catalysis, or other industrial processes.
Wirkmechanismus
The precise mechanism by which 3-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide exerts its effects remains an area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have direct information on similar compounds, further exploration could involve comparing its structure, reactivity, and applications with related benzoxazole derivatives.
Remember that this compound’s unique properties and applications warrant further investigation
Eigenschaften
Molekularformel |
C14H8Cl2N2O2 |
|---|---|
Molekulargewicht |
307.1 g/mol |
IUPAC-Name |
3-chloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzamide |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-7-10(16)4-5-12(11)20-14/h1-7H,(H,17,18,19) |
InChI-Schlüssel |
YKSGIIHTBSYVHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=NC3=C(O2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,6-dimethylphenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11260125.png)
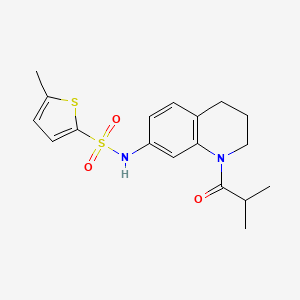
![N-Benzyl-6-[4-(ethanesulfonyl)piperazin-1-YL]pyridazin-3-amine](/img/structure/B11260130.png)
![N-(2-methoxyphenyl)-5-methyl-7-(1H-pyrrol-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260131.png)
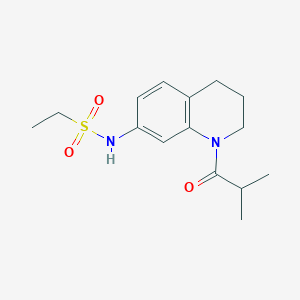
![N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B11260143.png)
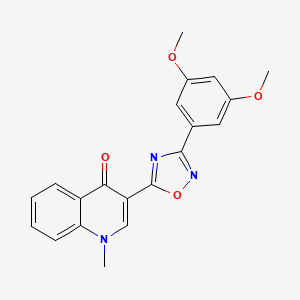
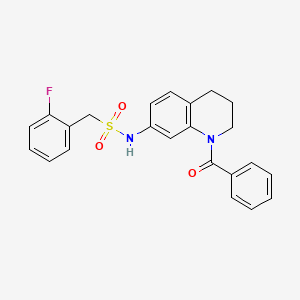
![N-(4-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11260161.png)
![N-(4-Acetylphenyl)-2-[[5-(hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]acetamide](/img/structure/B11260166.png)
![N-(3-chloro-4-methylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260170.png)

